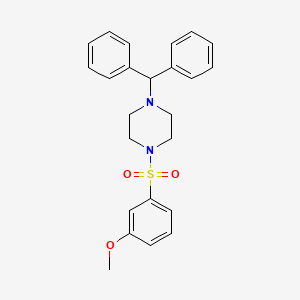

1-Benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

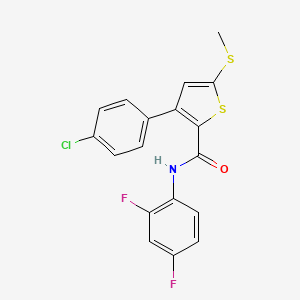

1-Benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine is a chemical compound that has been synthesized from 1-benzhydryl piperazine with phenylmethane sulfonyl chloride . It’s a part of the piperazine family, which are important pharmacores found in biologically active compounds across a number of different therapeutic areas .

Synthesis Analysis

The synthesis of this compound involves a nucleophilic substitution reaction of 1-benzhydryl piperazine with phenylmethane sulfonyl chloride . The reaction was carried out in the presence of triethylamine and dichloromethane as a solvent .Molecular Structure Analysis

The product obtained was characterized by 1 H NMR, MS and IR techniques and finally confirmed by X-ray crystallography . The piperazine ring adopts a chair conformation and the sulfonyl moiety is in a distorted tetrahedral configuration .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a nucleophilic substitution reaction of 1-benzhydryl piperazine with phenylmethane sulfonyl chloride .Physical and Chemical Properties Analysis

The title compound C 24 H 26 N 2 O 2 S, M r = 406.53, crystallizes in the orthorhombic crystal class in the space group Pbca with unit cell parameters a = 11.1240 (10)Å, b = 9.4940 (15)Å, c = 40.239 (4)Å, Z = 8 and V = 4249.7 (9)Å 3 .Scientific Research Applications

Cytotoxic Activities in Cancer Research

Studies on benzhydrylpiperazine derivatives, including those with sulfonylpiperazine structures, have shown promising cytotoxic activities against various cancer cell lines. For instance, the synthesis of benzhydrylpiperazine derivatives has been investigated for their in vitro cytotoxic activities against hepatocellular, breast, and colorectal cancer cell lines. Benzamide derivatives, in particular, demonstrated high cytotoxic activity, while sulfonamide derivatives exhibited variable growth inhibition effectiveness (Gurdal, Yarim, Durmaz, & Cetin-Atalay, 2013).

Antimicrobial Activity

Research into benzhydrylpiperazine derivatives also extends to antimicrobial activity. A study exploring the synthesis and antimicrobial activity of new pyridine derivatives, including those with a benzhydrylpiperazine structure, highlighted their potential against various pathogens affecting Lycopersicon esculentum (tomato plants). The structure-activity relationship study within this research indicated that substitutions on the benzhydryl ring and sulfonamide ring significantly influence antibacterial activity, with several derivatives showing potent antimicrobial activities comparable to standard drugs (Vinaya et al., 2009).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory potential of benzhydrylpiperazine derivatives has been a significant focus of research, particularly concerning human carbonic anhydrases (hCA) and acetylcholinesterase (AChE). These enzymes are targets for the treatment of various conditions, including glaucoma, epilepsy, and Alzheimer's disease. A study synthesized N-substituted benzene sulfonamide derivatives from substituted anthranilic acids and evaluated their diuretic, antihypertensive, and anti-diabetic potential in rats. One compound, in particular, demonstrated potent activity, highlighting the therapeutic potential of these derivatives (Rahman et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 1-Benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine are MDA-MB-231 human breast cancer cells . This compound has been evaluated for its efficacy in inhibiting the proliferation of these cells .

Mode of Action

This compound interacts with its targets by inhibiting their proliferation

Biochemical Pathways

Given its inhibitory effect on mda-mb-231 human breast cancer cells, it can be inferred that it likely affects pathways related to cell proliferation and survival .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of MDA-MB-231 human breast cancer cell proliferation . This suggests that the compound may have potential as a therapeutic agent in the treatment of breast cancer.

Biochemical Analysis

Biochemical Properties

It is known that the piperazine ring in this compound adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron

Cellular Effects

Preliminary studies suggest that similar compounds may have inhibitory effects on MDA-MB-231 human breast cancer cell proliferation

Molecular Mechanism

It is known that the piperazine nucleus found in a broad range of biologically active compounds can act on various pharmacological targets

Properties

IUPAC Name |

1-benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S/c1-29-22-13-8-14-23(19-22)30(27,28)26-17-15-25(16-18-26)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,19,24H,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKGMZIXKKLEDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(allylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B2713241.png)

![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2713242.png)

![2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2713248.png)

![5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride](/img/structure/B2713249.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide](/img/structure/B2713257.png)

![N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2713262.png)